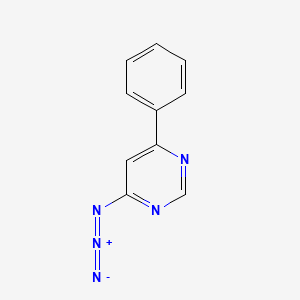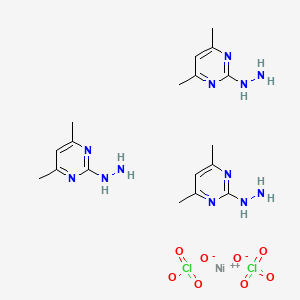
4-Ethynyl-3,5-diformylpyridine-1(4H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide is a heterocyclic compound with a unique structure that includes an ethynyl group, two formyl groups, and a carbothioic acid amide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide typically involves the reaction of 4-ethynyl-2,6-diformyl pyridine with appropriate reagents under controlled conditions. One common method involves the use of anhydrous 1,4-dioxane as a solvent and acetic acid as a catalyst. The reaction is carried out under microwave irradiation at 110°C for 120 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The ethynyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the formyl and carbothioic acid amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-ethynyl-3,5-diformylpyridine-1(4H)-carbothioamide
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
Uniqueness
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide is unique due to its combination of an ethynyl group, two formyl groups, and a carbothioic acid amide moiety. This combination of functional groups provides a versatile platform for various chemical reactions and interactions, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Número CAS |
62827-27-4 |
|---|---|
Fórmula molecular |
C10H8N2O2S |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioamide |
InChI |
InChI=1S/C10H8N2O2S/c1-2-9-7(5-13)3-12(10(11)15)4-8(9)6-14/h1,3-6,9H,(H2,11,15) |
Clave InChI |
XLPIQBUGZBGMFG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1C(=CN(C=C1C=O)C(=S)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)









![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
